molecular formula C19H21BO4 B3013468 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid CAS No. 2377608-22-3

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid

Cat. No.: B3013468
CAS No.: 2377608-22-3
M. Wt: 324.18
InChI Key: UPOQGPGGAUMBAT-UHFFFAOYSA-N
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Description

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid is a chemical compound with the molecular formula C13H17BO4. It is also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. This compound is characterized by the presence of a boronic acid pinacol ester group attached to a benzoic acid moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid typically involves the reaction of 4-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic acid ester.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Alcohols: Formed through reduction of the carboxylic acid group.

Scientific Research Applications

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the synthesis of complex molecules.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

    4-Carboxylphenylboronic acid pinacol ester: Similar structure with a carboxyl group instead of a benzoic acid moiety.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a fluorine atom and a methyl ester group.

    (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol: Features a methanol group instead of a carboxylic acid.

Uniqueness

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid is unique due to its combination of a boronic acid ester and a benzoic acid moiety, making it highly versatile in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial applications.

Properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BO4/c1-18(2)19(3,4)24-20(23-18)16-10-8-13(9-11-16)14-6-5-7-15(12-14)17(21)22/h5-12H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOQGPGGAUMBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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